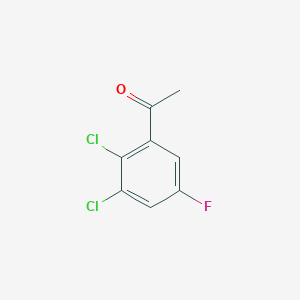

2',3'-Dichloro-5'-fluoroacetophenone

Description

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of acetophenone chemistry, which traces its origins to the mid-nineteenth century. The foundation for halogenated acetophenone research began with the first synthesis of acetophenone itself in 1857 by French chemist Charles, who prepared the parent compound through the reaction of benzoyl chloride with methyl zinc. This pioneering work established acetophenone as a valuable synthetic precursor, leading to subsequent investigations into its halogenated derivatives.

The industrial synthesis of acetophenone through the Friedel-Crafts reaction, realized in 1925 using benzene and acetic anhydride, provided the technological foundation for large-scale production of acetophenone derivatives. This development coincided with growing interest in halogenated aromatic compounds for pharmaceutical applications. The systematic exploration of halogenated acetophenones gained momentum throughout the twentieth century as researchers recognized the enhanced biological activity and synthetic utility of these compounds compared to their non-halogenated counterparts.

The specific development of this compound emerged from advances in selective halogenation techniques and the recognition that multiple halogen substituents could provide unique reactivity patterns. Early physiological studies of acetophenone derivatives, including investigations by Popof and Nencki, and the subsequent use of acetophenone as a sleep-inducing agent by Beaumetz, demonstrated the biological potential of ketone modifications. These historical developments created the scientific foundation for exploring more complex halogenated derivatives, ultimately leading to the synthesis and characterization of this compound.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted acetophenones. The compound name indicates the presence of two chlorine atoms at the 2' and 3' positions and one fluorine atom at the 5' position of the benzene ring, with the acetophenone moiety serving as the base structure. The prime notation (') designates positions on the aromatic ring relative to the carbonyl-bearing carbon, distinguishing these substitution sites from positions on the acetyl group itself.

The molecular structure of this compound can be represented by the molecular formula C8H5Cl2FO, indicating eight carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom. The structural arrangement features a benzene ring with halogen substituents at specific positions, connected to an acetyl group (COCH3) that defines the ketone functionality. This unique substitution pattern creates a distinct electronic environment that influences the compound's reactivity and binding properties.

The three-dimensional molecular geometry of this compound exhibits characteristics typical of substituted acetophenones, with the carbonyl group adopting a planar configuration relative to the aromatic ring. The halogen substituents occupy specific positions that create steric and electronic effects, influencing both intramolecular interactions and intermolecular binding affinity. The compound's structural identity has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which provide definitive characterization of the halogen substitution pattern and overall molecular architecture.

Table 1: Structural Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5Cl2FO | |

| Molecular Weight | 207.03 g/mol | |

| Substitution Pattern | 2',3'-dichloro-5'-fluoro | |

| Functional Group | Aryl ketone | |

| Classification | Halogenated acetophenone |

Significance in Halogenated Acetophenone Research

The research significance of this compound extends beyond its individual properties to encompass its role as a representative compound in the broader field of halogenated acetophenone chemistry. This compound exemplifies the enhanced reactivity and selectivity that can be achieved through strategic halogen substitution on aromatic ketone frameworks. The specific arrangement of chlorine and fluorine atoms creates a unique electronic environment that distinguishes this compound from other halogenated acetophenone derivatives, making it a valuable subject for comparative structure-activity relationship studies.

The compound's significance in pharmaceutical development stems from its utility as an intermediate in the synthesis of bioactive molecules. Research has demonstrated that the halogen substituents enhance binding affinity to biological targets, particularly enzymes and receptors, through mechanisms involving covalent bond formation with active site residues and conformational alterations. This property positions this compound as a valuable building block for medicinal chemistry applications, where precise molecular recognition is essential for therapeutic efficacy.

In the context of agrochemical research, this compound serves as a precursor for herbicides and fungicides, contributing to the development of crop protection agents with improved selectivity and environmental profiles. The compound's ability to participate in various chemical reactions, including oxidation, reduction, and substitution processes, makes it a versatile synthetic intermediate capable of generating diverse product libraries for biological screening. Advanced synthetic techniques, including continuous flow processes and microchannel reaction technologies, have been developed to optimize the production of this compound while minimizing waste generation.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Mechanism | Reference |

|---|---|---|---|

| Pharmaceutical Development | Synthetic intermediate | Enhanced binding affinity | |

| Agrochemical Synthesis | Herbicide/fungicide precursor | Selective reactivity | |

| Material Science | Polymer production | Chemical modification | |

| Organic Chemistry Research | Reagent for complex synthesis | Multi-step reactions |

The synthetic accessibility of this compound through established halogenation and acetylation protocols has facilitated its adoption in academic and industrial research settings. The compound's well-defined reactivity profile enables predictable synthetic transformations, making it suitable for both exploratory research and large-scale manufacturing applications. The continued investigation of this compound and related halogenated acetophenones contributes to the fundamental understanding of halogen effects in organic chemistry, with implications for drug design, catalyst development, and material science innovations.

Properties

IUPAC Name |

1-(2,3-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCQDRVXLBDXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Fluorination Steps

- Starting Material : 3,4-dichloronitrobenzene or related dichlorobenzene derivatives are common precursors.

- Fluorination : Treatment of dichloronitrobenzene with potassium fluoride under controlled conditions introduces the fluorine substituent at the 5' position.

- Chlorination : Chlorine gas or other chlorinating agents are used to ensure the correct chlorination pattern, particularly at the 2' and 3' positions.

A patent (WO2010058421A2) describes a process where 3,4-dichloronitrobenzene is fluorinated using potassium fluoride with a bulk density between 0.2 to 1.3 g/cm³ to optimize yield and purity. The fluorination step is critical, as it determines the overall yield of the target compound. Excess potassium fluoride is minimized (no greater than 20% excess) to reduce costs and purification complexity.

Acylation (Friedel-Crafts Reaction)

- The acylation of the fluorodichlorobenzene intermediate is typically performed using an acylating agent such as chloroacetyl chloride or acetyl chloride.

- Catalysts include Lewis acids like anhydrous aluminum chloride or ionic liquids containing aluminum chloride complexes.

- Reaction conditions are optimized to balance conversion rates and minimize by-products.

A related preparation method for 2-chloro-4'-fluoroacetophenone uses ionic liquids based on aluminum chloride complexes ([emim]Cl-AlCl3) as catalysts at room temperature, which improves process safety and reduces waste compared to traditional aluminum chloride catalysis.

Detailed Preparation Methodology for 2',3'-Dichloro-5'-fluoroacetophenone

Based on extrapolation from related compounds and patent disclosures, the following detailed procedure is recommended:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Halogenation | 3,4-dichloronitrobenzene + chlorine gas, controlled temperature | Introduce chlorine at 2' and 3' positions |

| 2. Fluorination | Potassium fluoride (bulk density 0.2-1.3 g/cm³), temperature controlled | Fluorinate at 5' position, stoichiometric to slight excess KF |

| 3. Reduction (if needed) | Hydrazine hydrate or catalytic hydrogenation | Reduce nitro group to amine if required for downstream steps |

| 4. Acylation | Acylating agent (e.g., chloroacetyl chloride), ionic liquid catalyst ([emim]Cl-AlCl3), 0-30°C | Friedel-Crafts acylation to install acetophenone moiety |

| 5. Work-up | Reduced pressure distillation (e.g., 130°C, 10 mmHg) | Separate product from reaction mixture |

| 6. Purification | Melt crystallization or recrystallization | Enrich and purify final compound |

Reaction Parameters and Optimization

Industrial Production Considerations

- Catalyst Choice : Ionic liquids containing aluminum chloride complexes are favored over traditional aluminum chloride due to reduced waste, lower energy consumption, and improved safety.

- Recycling : Ionic liquids can be recovered and reused, enhancing sustainability and cost-effectiveness.

- Purification : Melt crystallization from mother liquors effectively enriches the product and removes impurities.

- Yield Enhancement : Use of highly active potassium fluoride with controlled bulk density improves fluorination yields and overall process efficiency.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Halogenation | Chlorine gas, controlled temp | Precise chlorination | Requires handling toxic chlorine |

| Fluorination | Potassium fluoride (bulk density 0.2-1.3) | High yield fluorination | KF handling and purification |

| Acylation | Chloroacetyl chloride, ionic liquid catalyst | Mild conditions, recyclable catalyst | Ionic liquid cost and recovery |

| Work-up | Reduced pressure distillation | Efficient separation | Requires vacuum equipment |

| Purification | Melt crystallization | High purity product | Process optimization needed |

Research Findings and Innovations

- The use of ionic liquid catalysts in acylation steps significantly reduces environmental impact and improves safety compared to traditional Friedel-Crafts catalysts.

- Optimization of potassium fluoride physical properties (bulk density) directly correlates with improved fluorination yields, reducing reagent excess and purification burdens.

- Melt crystallization as a purification technique enhances product purity and reduces solvent usage, aligning with green chemistry principles.

- Reaction conditions at or near room temperature minimize energy consumption and side product formation, facilitating industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols.

Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, quaternary ammonium salts, and various acids and bases. Reaction conditions often involve controlled temperatures and the use of solvents like THF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetophenones, while oxidation and reduction reactions produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₅Cl₂FO

- Molecular Weight : 202.03 g/mol

- Appearance : White to almost white crystalline solid

The presence of chlorine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis.

Chemistry

2',3'-Dichloro-5'-fluoroacetophenone serves as a crucial building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—including substitution, reduction, and oxidation—enables the production of numerous derivatives used in research and industry.

Biology

In biological research, this compound is utilized to study enzyme inhibition and metabolic pathways. It acts as a probe for understanding biochemical interactions, particularly in the context of drug development.

Medicine

This compound is primarily recognized for its role as an intermediate in synthesizing fluoroquinolone antibiotics, which are vital in treating bacterial infections. By inhibiting bacterial DNA gyrase and topoisomerase IV, it contributes to bacterial cell death.

Industry

In industrial applications, this compound is used in producing agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various manufacturing processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For example:

| Compound | Minimum Inhibitory Concentration (MIC) | Active Against |

|---|---|---|

| DFA | 110 μg/ml | Salmonella Typhi |

| EHP | 93.3 μg/ml | Escherichia coli |

| EAP | >250 μg/ml | Pseudomonas aeruginosa |

These findings suggest potential therapeutic applications against bacterial infections.

Cytotoxicity Studies

Initial studies have shown that derivatives of this compound may exhibit cytotoxic effects on tumor cell lines. Further research is required to establish their effectiveness in cancer treatment.

Case Studies and Research Findings

-

Synthesis and Evaluation of Chalcones :

A study synthesized chalcone derivatives from this compound and evaluated their antimicrobial activities against various microbial strains, demonstrating promising results in inhibiting bacterial growth. -

Enzyme Inhibition Studies :

The compound has been employed in studies focusing on enzyme inhibition, particularly regarding its interaction with protein-ligand complexes. This research is crucial for understanding the compound's potential role in drug development. -

Crystallization Behavior :

A case study examined the cooling surface effects on nucleation and impurity migration during the crystallization of the compound, providing insights into optimizing crystallization processes for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-5’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes critical differences between 2',4'-dichloro-5'-fluoroacetophenone and related compounds:

Physicochemical Properties

- Melting Points: The introduction of electron-withdrawing groups (e.g., Cl, F) lowers melting points compared to hydroxyl or methoxy derivatives. For instance, 2',4'-dichloro-5'-fluoroacetophenone melts at 35–37°C , whereas hydroxylated analogs like 5'-fluoro-2'-hydroxyacetophenone melt at 46–48°C due to hydrogen bonding .

- Reactivity: Chlorine and fluorine substituents enhance electrophilicity at the ketone group, making 2',4'-dichloro-5'-fluoroacetophenone reactive in nucleophilic substitutions. In contrast, methoxy groups in 2'-hydroxy-6'-methoxyacetophenone deactivate the ring .

Biological Activity

Overview

2',3'-Dichloro-5'-fluoroacetophenone (CAS No. 1803718-44-6) is a halogenated organic compound belonging to the class of aryl ketones. Its structure features two chlorine atoms and one fluorine atom attached to a benzene ring, along with an acetophenone moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a building block in pharmaceutical synthesis.

The synthesis of this compound typically involves chlorination and fluorination processes applied to acetophenone derivatives. A common synthetic route includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride, followed by acylation to yield the desired compound. Industrially, continuous flow processes are employed to enhance reaction efficiency and product purity while minimizing waste .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes. The presence of chlorine and fluorine enhances its binding affinity, allowing it to inhibit enzyme activity effectively. This interaction often occurs through covalent bonding with active site residues or by inducing conformational changes in the enzyme .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Such inhibition can lead to anti-inflammatory effects, making this compound a candidate for therapeutic applications in pain management and inflammation .

Case Studies and Research Findings

- Inhibitory Effects on COX Enzymes : In a study examining the compound's effects on COX enzymes, it was found that this compound effectively reduced enzyme activity, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Another study explored the antimicrobial properties of halogenated acetophenones, including this compound. The findings suggested that this compound exhibited notable antimicrobial activity against several bacterial strains .

- Pharmacological Applications : As a key intermediate in drug synthesis, this compound has been utilized in the development of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its unique substitution pattern contributes to its distinct biological activity compared to other similar compounds .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two Cl and one F on benzene ring | Enzyme inhibition (e.g., COX), antimicrobial |

| 2',4'-Dichloro-5'-fluoroacetophenone | Similar halogenation pattern | Analgesic and anti-inflammatory properties |

| 2',6'-Dichloro-3'-fluoroacetophenone | Different halogen positions | Used as an aryl fluorinated building block |

Q & A

Q. Answer :

- Gas Chromatography (GC) : Verify purity ≥98% by comparing retention times with reference standards .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon spectra. Peaks should align with the expected aromatic and carbonyl groups (e.g., ketone at ~200 ppm in -NMR) .

- Melting Point Analysis : Validate identity by observing a sharp melting point between 35.0–37.0°C .

What solvent systems are optimal for crystallization of 2',4'-Dichloro-5'-fluoroacetophenone?

Level : Advanced

Answer :

Solubility studies in eight solvents (273.15–288.15 K) reveal:

- Ester Solvents : Solubility increases with carbon chain length (e.g., ethyl acetate > methyl acetate) due to improved polarity matching .

- Temperature Dependence : Solubility rises linearly with temperature; cooling crystallization in ethyl acetate at 273.15 K achieves high yield .

- Thermodynamic Models : The Van’t Hoff equation provides the best fit (), enabling predictive modeling for solvent selection .

What safety protocols are critical when handling 2',4'-Dichloro-5'-fluoroacetophenone?

Level : Basic

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How do thermodynamic parameters influence the dissolution behavior of 2',4'-Dichloro-5'-fluoroacetophenone?

Level : Advanced

Q. Answer :

- Entropy-Enthalpy Compensation : At higher temperatures ( K), entropy () and enthalpy () contributions to dissolution balance, indicating a temperature-dependent equilibrium .

- Gibbs Free Energy : Negative values confirm spontaneous dissolution in solvents like ethyl acetate.

- Intermolecular Interactions : Cl⋯H, O⋯H, and F⋯H interactions dominate crystal packing, affecting solubility and dissolution kinetics .

What role does 2',4'-Dichloro-5'-fluoroacetophenone play in pharmaceutical synthesis?

Level : Advanced

Q. Answer :

- Ciprofloxacin Intermediate : It is a precursor in synthesizing ciprofloxacin hydrochloride, a fluoroquinolone antibiotic. The chloro and fluoro substituents enhance molecular stability and bioavailability during drug formulation .

- Catalytic Applications : While direct evidence is limited, analogous fluorinated acetophenones undergo reductive amination in Pd@MIL-101(Cr) catalysts, suggesting potential for tailored synthesis routes .

How can researchers mitigate discrepancies in reported physical properties (e.g., melting point)?

Level : Basic

Q. Answer :

- Purity Verification : Impurities (e.g., residual solvents) lower melting points. Repurify via recrystallization in ethyl acetate and re-test .

- Calibration : Cross-check instruments (DSC/melting point apparatus) with standard references (e.g., pure indium for DSC calibration) .

What advanced techniques characterize the crystal structure of 2',4'-Dichloro-5'-fluoroacetophenone?

Level : Advanced

Q. Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve Cl/F positional disorder and hydrogen-bonding networks (e.g., C=O⋯H interactions) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 12% contribution from F⋯H contacts) to explain packing efficiency .

What analytical challenges arise in quantifying trace impurities in this compound?

Level : Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.